

Spectroscopic data of Piperidine-1-carboximidamide Hydroiodide

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Compound of Interest

Compound Name: Piperidine-1-carboximidamide
Hydroiodide

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An In-depth Technical Guide to the Spectroscopic Characterization of Piperidine-1-carboximidamide Hydroiodide

This guide provides a detailed analysis of the spectroscopic data for **Piperidine-1-carboximidamide Hydroiodide** (CAS No: 102392-91-6), a guanidine-class compound of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific salt are not readily available in the public domain, this document synthesizes data from its free base, Piperidine-1-carboximidamide, with expert analysis to predict the spectroscopic characteristics of the hydroiodide salt. This approach, grounded in fundamental principles of spectroscopy, offers a robust framework for researchers in structural elucidation and quality control.

Molecular Structure and Spectroscopic Implications

Piperidine-1-carboximidamide Hydroiodide is comprised of a piperidine ring linked to a carboximidamide (guanidine) functional group, which exists as a hydroiodide salt. The chemical formula is $C_6H_{13}N_3 \cdot HI$, with a molecular weight of approximately 255.10 g/mol ^[1]

The key structural feature is the guanidinium cation, formed by the protonation of the imino nitrogen by hydroiodic acid. This protonation results in a resonance-stabilized cation where the positive charge is delocalized across the central carbon and three nitrogen atoms. This delocalization is the primary determinant of the molecule's spectroscopic behavior, significantly

influencing the chemical shifts in NMR, vibrational frequencies in IR, and stability in mass spectrometry.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is the cornerstone for elucidating the proton environment of the molecule. The analysis begins with the experimental data for the free base, Piperidine-1-carboximidamide, which serves as a baseline for predicting the spectrum of the hydroiodide salt.^[2]

Data and Interpretation: Free Base vs. Hydroiodide Salt

The ^1H NMR spectrum of the free base in acetonitrile- d_3 (CD_3CN) shows three distinct regions corresponding to the piperidine ring protons and the N-H protons of the carboximidamide group.^[2] Upon protonation to form the hydroiodide salt, significant changes are anticipated, primarily due to the formation of the resonance-stabilized guanidinium cation. The most suitable solvent for analyzing the salt would be DMSO- d_6 , as its hydrogen-bond accepting nature slows the exchange of N-H protons, allowing for their clear observation.

Table 1: Comparison of Experimental ^1H NMR Data for Free Base and Predicted Data for Hydroiodide Salt.

Assignment	Free Base ^1H Chemical Shift (δ) in CD_3CN ^[2]	Predicted ^1H Chemical Shift (δ) in DMSO-d_6 for Hydroiodide Salt	Multiplicity & Integration	Rationale for Predicted Shift
H-4 ($\gamma\text{-CH}_2$)	1.60–1.64 ppm	~1.65 ppm	Multiplet, 2H	Minimal change; distant from the charge center.
H-3, H-5 ($\beta\text{-CH}_2$)	1.60–1.64 ppm	~1.70 ppm	Multiplet, 4H	Slight deshielding due to inductive effects from the positively charged nitrogen.
H-2, H-6 ($\alpha\text{-CH}_2$)	3.38–3.42 ppm	~3.50 ppm	Multiplet, 4H	Moderate deshielding due to proximity to the electron-withdrawing guanidinium group.
Guanidinium N-H	5.85 ppm (1H, -NH), 6.19 ppm (2H, -NH ₂)	~7.5-8.5 ppm	Broad Singlet(s), 4H	Significant deshielding due to positive charge delocalization and resonance. All N-H protons become more acidic and chemically similar.

Expert Interpretation

In the hydroiodide salt, the protonation of the imino nitrogen creates a planar guanidinium group with extensive charge delocalization. This has two major consequences for the ^1H NMR spectrum:

- **Deshielding of N-H Protons:** The delocalized positive charge strongly deshields the protons attached to the nitrogen atoms, shifting their resonance significantly downfield into the ~7.5-8.5 ppm range. In DMSO- d_6 , these protons would likely appear as one or two broad singlets due to quadrupole broadening and potential chemical exchange.
- **Inductive Deshielding of Piperidine Protons:** The electron-withdrawing nature of the guanidinium cation deshields the adjacent α -protons (H-2, H-6) on the piperidine ring, causing a downfield shift compared to the free base. This effect diminishes with distance, resulting in only minor shifts for the β - (H-3, H-5) and γ -protons (H-4).

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve ~10 mg of **Piperidine-1-carboximidamide Hydroiodide** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse sequence (e.g., 'zg30').
 - **Number of Scans:** 16-64 scans to achieve adequate signal-to-noise.
 - **Relaxation Delay (d1):** 2 seconds.
 - **Acquisition Time (aq):** ~4 seconds.
 - **Spectral Width (sw):** 0-12 ppm.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals to determine proton ratios.

Visualization: Structure and Proton Assignment

Caption: Predicted ^1H NMR assignments for the guanidinium cation.

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR provides critical information about the carbon framework of the molecule. As with ^1H NMR, the analysis starts with the known data for the free base.^[2]

Data and Interpretation

The protonation state of the carboximidamide group has a profound impact on the chemical shift of the central carbon, providing a clear diagnostic signal.

Table 2: Comparison of Experimental ^{13}C NMR Data for Free Base and Predicted Data for Hydroiodide Salt.

Assignment	Free Base ^{13}C Chemical Shift (δ) in CD_3CN [2]	Predicted ^{13}C Chemical Shift (δ) for Hydroiodide Salt	Rationale for Predicted Shift
C-4 ($\gamma\text{-CH}_2$)	23.2 ppm	~24 ppm	Minimal change; remote from the electronic effects.
C-3, C-5 ($\beta\text{-CH}_2$)	24.7 ppm	~25 ppm	Minor deshielding due to the inductive effect of the guanidinium group.
C-2, C-6 ($\alpha\text{-CH}_2$)	46.5 ppm	~47 ppm	Moderate deshielding due to proximity to the electron-withdrawing guanidinium group.
C-Guanidinium	157.4 ppm	~158-160 ppm	Slight downfield shift. The C=N character is reduced due to resonance, but the overall positive charge maintains a deshielded environment.

Expert Interpretation

The most diagnostic carbon is the central guanidinium carbon. In the free base, this carbon exists in a C=N double bond environment, resulting in a chemical shift of 157.4 ppm.[2] Upon protonation, the C=N bond is replaced by a resonance-stabilized system where the bond order between the carbon and each nitrogen is approximately 1.33. While the loss of pure double-bond character might suggest an upfield shift, the delocalized positive charge maintains a highly deshielded environment. The net effect is a slight downfield shift, confirming the formation of the guanidinium cation. The piperidine carbons show predictable, distance-dependent deshielding.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans: 512-2048 scans, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width (sw): 0-200 ppm.
- Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the DMSO- d_6 solvent peak ($\delta \approx 39.52$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule's functional groups. The transition from a carboximidamide to a guanidinium ion introduces distinct changes in the IR spectrum, particularly in the N-H and C-N stretching regions.

Predicted Vibrational Frequencies

Table 3: Predicted Key FT-IR Absorption Bands for **Piperidine-1-carboximidamide Hydroiodide**.

Frequency Range (cm ⁻¹)	Vibrational Mode	Description
3400-3100	N-H Stretching	Strong, broad absorptions characteristic of the N-H bonds in the charged guanidinium group. Broader than in the free base due to extensive hydrogen bonding.
2950-2850	C-H Stretching	Sharp, medium-to-strong bands from the aliphatic C-H bonds of the piperidine ring.
~1660	C=N Stretching & N-H Bending	A strong, sharp band. This is a characteristic guanidinium absorption arising from the coupled C-N stretching and N-H bending modes within the resonance-stabilized system.
1470-1440	CH ₂ Scissoring	Bending vibrations of the methylene groups in the piperidine ring.

Expert Interpretation

The most informative region is 1700-1600 cm⁻¹. The free base would exhibit a C=N stretch around 1640 cm⁻¹. In the hydroiodide salt, this band is replaced by a strong absorption around 1660 cm⁻¹, which is characteristic of the delocalized C-N system in a guanidinium ion. Furthermore, the N-H stretching region (3400-3100 cm⁻¹) will be significantly broadened compared to the free base due to the increased acidity of the N-H protons and the prevalence of intermolecular hydrogen bonding in the solid salt lattice.

Experimental Protocol: FT-IR (ATR)

- **Sample Preparation:** Place a small, powdered amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a standard FT-IR spectrometer equipped with an ATR accessory.

- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32 scans.
- Data Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum, which will be automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering insights into its fragmentation patterns.

Predicted Mass Spectrum

For the hydroiodide salt, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The analysis will not detect the intact salt, but rather the protonated free base (the guanidinium cation).

- Expected Molecular Ion ($M+H$)⁺: The base peak is expected to be the molecular ion of the cation, $[\text{C}_6\text{H}_{14}\text{N}_3]^+$.
 - Calculated Monoisotopic Mass: 128.1188 Da
 - Observed m/z : 128.12

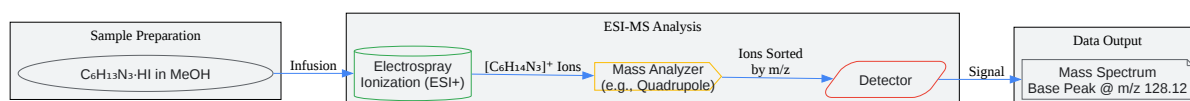
Fragmentation Analysis

The guanidinium group itself is very stable due to resonance. Therefore, fragmentation is likely to occur within the piperidine ring. Common fragmentation pathways for piperidine derivatives include the loss of ethylene or propylene via ring opening and cleavage.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Introduce the sample into an ESI-mass spectrometer via direct infusion or through an LC system.
- Acquisition Parameters (Positive Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI+).
 - Capillary Voltage: 3-4 kV.
 - Scan Range: m/z 50-500.
- Data Analysis: Identify the base peak corresponding to the protonated molecular ion. If conducting MS/MS, select the parent ion (m/z 128.12) and apply collision-induced dissociation (CID) to observe fragment ions.

Visualization: Mass Spectrometry Workflow



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Caption: Workflow for ESI-MS analysis of the target compound.

Conclusion

This guide provides a comprehensive, technically-grounded framework for the spectroscopic characterization of **Piperidine-1-carboximidamide Hydroiodide**. By integrating experimental data from its free base with predictions based on established chemical principles, a complete analytical picture has been constructed. The key diagnostic features are the significantly

deshielded N-H protons in ^1H NMR, the characteristic guanidinium carbon resonance around 158-160 ppm in ^{13}C NMR, the strong, broad N-H and C=N stretches in FT-IR, and a base peak at m/z 128.12 in ESI-MS. This multi-faceted spectroscopic signature provides a reliable method for the identification and purity assessment of this compound for researchers and drug development professionals.

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